molecular formula C25H43NO17 B13855903 Acarbose D-(3-Dehydroxy)-fructose Impurity

Acarbose D-(3-Dehydroxy)-fructose Impurity

Cat. No.: B13855903
M. Wt: 629.6 g/mol
InChI Key: NKCREODKKBVDBI-FSYZDJHWSA-N
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Description

The compound “(5R)-4-(((2S,3R,4R,5S,6R)-5-(((2R,3R,4S,5S,6R)-3,4-Dihydroxy-6-methyl-5-(((1S,4S,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,5,6-trihydroxyhexan-2-one” is a complex organic molecule characterized by multiple hydroxyl groups and a unique structural arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of cyclic structures. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of such complex molecules may involve biotechnological approaches, including the use of enzymes or microbial fermentation, to achieve high yields and purity. Advanced techniques like continuous flow chemistry and automated synthesis may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a model compound for studying stereochemistry and reaction mechanisms.

Biology

In biological research, this compound could be investigated for its potential role in metabolic pathways or as a ligand for specific enzymes or receptors.

Medicine

In medicine, the compound may be explored for its therapeutic potential, including its ability to interact with biological targets and its pharmacokinetic properties.

Industry

In industrial applications, this compound might be used in the development of new materials, pharmaceuticals, or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include signal transduction, metabolic regulation, or inhibition of specific biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polyhydroxy compounds, glycosides, and cyclic ethers. These compounds share structural features but may differ in their specific functional groups or stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and cyclic structures, which may confer unique biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C25H43NO17

Molecular Weight

629.6 g/mol

IUPAC Name

(5R)-4-[(2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4S,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6-trihydroxyhexan-2-one

InChI

InChI=1S/C25H43NO17/c1-8-15(26-11-2-9(4-27)16(33)19(36)17(11)34)18(35)21(38)24(40-8)43-23-14(7-30)42-25(22(39)20(23)37)41-13(12(32)6-29)3-10(31)5-28/h2,8,11-30,32-39H,3-7H2,1H3/t8-,11+,12-,13?,14-,15-,16+,17+,18+,19+,20-,21-,22-,23-,24-,25+/m1/s1

InChI Key

NKCREODKKBVDBI-FSYZDJHWSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC(CC(=O)CO)[C@@H](CO)O)CO)O)O)N[C@H]3C=C([C@@H]([C@@H]([C@H]3O)O)O)CO

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(CC(=O)CO)C(CO)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO

Origin of Product

United States

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